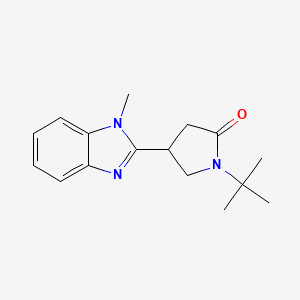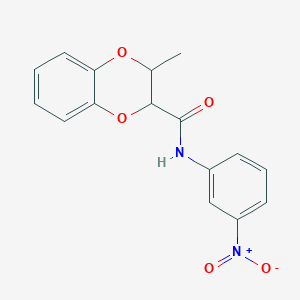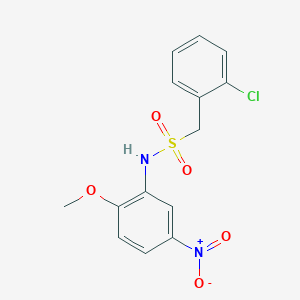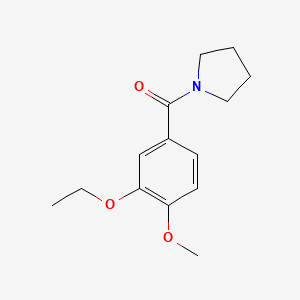![molecular formula C12H15N3O B4386524 [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4386524.png)
[3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide
Vue d'ensemble
Description
[3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide, also known as MBPF, is a chemical compound that belongs to the class of benzimidazole derivatives. It has been the subject of scientific research due to its potential applications in the field of medicine and biotechnology.
Applications De Recherche Scientifique
[3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide has been shown to exhibit various biological activities, including anticancer, antifungal, and antiviral properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide has been studied for its ability to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and other lipids.
Mécanisme D'action
The exact mechanism of action of [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects
[3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide has been found to have a low toxicity profile and is generally well-tolerated in animal studies. It has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities, which makes it a cost-effective reagent for research. However, one limitation of using [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems. In addition, more research is needed to determine its long-term safety and efficacy in humans.
Orientations Futures
There are several areas of research that could benefit from further investigation of [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide. One potential application is in the development of new cancer therapies, either as a standalone treatment or in combination with other drugs. [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide could also be used as a tool for studying metal ion homeostasis and signaling in living cells. In addition, more research is needed to determine the full range of biological activities of [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide and its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide is a promising compound that has shown potential in a variety of scientific research applications. Its synthesis method is relatively simple and cost-effective, and it has been found to have low toxicity and selective cytotoxic effects on cancer cells. While more research is needed to fully understand its mechanism of action and potential therapeutic applications, [3-(1-methyl-1H-benzimidazol-2-yl)propyl]formamide represents a promising avenue for future scientific inquiry.
Propriétés
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-11-6-3-2-5-10(11)14-12(15)7-4-8-13-9-16/h2-3,5-6,9H,4,7-8H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFSORWXUMWVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4386469.png)


![7-ethyl-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4386488.png)

![2-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4386518.png)


![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4386531.png)
